

BGP-15 Animal Model Administration: Application Notes & Protocols

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Compound Focus: Bgp-15

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Compound Profile and Mechanism of Action

BGP-15 (chemical name: (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a nicotinic amidoxime derivative with a molecular weight of 351.272 g/mol and good water solubility (28 mg/mL at 25°C) [1]. This small molecule drug candidate exhibits multiple mechanisms of action that contribute to its cytoprotective effects:

- **PARP-1 Inhibition:** Reduces poly(ADP-ribose) polymerase 1 activity, decreasing cell death [1] [2]
- **Chaperone Co-induction:** Enhances heat shock protein (HSP72) induction without directly inducing stress response [1]
- **Membrane Fluidization:** Remodels lipid rafts and increases membrane fluidity [1]
- **Mitochondrial Protection:** Accumulates in mitochondria, reduces ROS production, and preserves mitochondrial membrane potential [3]
- **Insulin Sensitization:** Inhibits JNK-mediated inhibition of insulin receptor phosphorylation [1]
- **Anti-inflammatory Effects:** Reduces pro-inflammatory cytokines and NF-κB activation [2]

Administration Protocols by Disease Model

Table 1: **BGP-15** Administration Parameters in Different Animal Models

Disease Model	Animal Species	Dose	Route	Frequency	Duration	Key Findings
Cardiovascular Protection [4]	Wistar rats (telemetry-implanted)	20-160 mg/kg	Oral gavage	Daily	2 weeks	Reduced arrhythmias, improved HRV
Hypertension-Induced Heart Failure	Spontaneously Hypertensive	25 mg/kg	Oral (drinking water)	Daily	18 weeks	Preserved systolic/diastolic

Disease Model	Animal Species	Dose	Route	Frequency	Duration	Key Findings
[5]	Rats (SHR)					function, reduced fibrosis
Ischemia-Reperfusion Injury [6]	Wistar rats	10% in HPMC gel	Topical (wound gel)	Daily	5 days	Improved flap healing, micro-rheological parameters
Diabetes/Retinopathy [7]	Zucker Diabetic Fatty (ZDF) rats	10 mg/kg	Oral gavage	Daily	52 weeks	100% survival vs 40% in controls, improved retinal function
Ventilator-Induced Diaphragm Dysfunction [8]	Wistar rats	10 mg/kg	Intraperitoneal	Daily	5-10 days	Improved myofibrillar structure, recovered specific force
Chemotherapy-Induced Cardiotoxicity [2]	Wistar rats	10 mg/kg	Not specified	Daily	14 days (concurrent with Imatinib)	Reduced inflammation, oxidative stress
Sperm Quality Preservation [9]	Human semen	10 µM	In vitro incubation	During processing	Single treatment	Increased motility, reduced DNA damage

Formulation and Preparation

Standard Formulation Options:

- **Oral administration:** Prepare fresh daily in drinking water or methyl-cellulose mucilage [5] [7]
- **Topical application:** Incorporate into hydroxypropyl-methylcellulose (HPMC) gel base at 10% concentration [6]
- **In vitro studies:** Dissolve in appropriate culture media at 10µM concentration [9]
- **Intraperitoneal injection:** Prepare in sterile saline [8]

Experimental Methodology and Key Assessments

Comprehensive Cardiovascular Assessment Protocol [4]:

- **Telemetry Implantation:** Transmitters surgically placed for continuous monitoring
- **Dose Escalation:** 20-160 mg/kg to establish optimal dosing
- **Isoproterenol Challenge:** 1 mg/kg ISO to induce arrhythmias
- **ECG Analysis:** Heart rate variability (RMSSD, SD1, HF% parameters), arrhythmia incidence, QTc interval
- **Echocardiography:** Ventricular dimensions, wall thickness, systolic/diastolic function
- **Isolated Cardiomyocyte Studies:** Aftercontractions, calcium handling

Diabetic Retinopathy Evaluation Protocol [7]:

- **Animal Model:** 16-week-old ZDF rats with established diabetes
- **Long-term Dosing:** 10 mg/kg daily for 52 weeks
- **Survival Monitoring:** Kaplan-Meier curves with Mantel-Cox analysis
- **Electroretinography:** Retinal function assessment at study endpoint
- **Molecular Analysis:** Western blot for HSP70, NF-κB, SIRT1, MMP9 in retinal tissue
- **Glucose Tolerance:** Oral glucose tolerance tests at defined intervals

Dosing Considerations and Safety

Dose Selection Guidance:

- **Low dose (10 mg/kg):** Appropriate for long-term chronic studies, diabetic complications [7]
- **Medium dose (15-25 mg/kg):** Effective for cardiovascular protection, mitochondrial disorders [5] [10]
- **High dose (up to 160 mg/kg):** Used in acute challenge models, demonstrates dose-dependent effects [4]

Safety Profile: BGP-15 has been proven safe and well-tolerated in multiple animal models and human phase II studies [10] [1]. No significant adverse effects reported even with long-term (52-week) administration [7].

Expected Outcomes and Efficacy Metrics

Table 2: Key Efficacy Endpoints Across Disease Models

Therapeutic Area	Primary Endpoints	Secondary Endpoints	Molecular Markers
Cardiovascular	Arrhythmia incidence, ejection fraction	HRV parameters, QTc interval	pIGF1R, SERCA2a, mitochondrial biogenesis

Therapeutic Area	Primary Endpoints	Secondary Endpoints	Molecular Markers
Metabolic	Survival, glucose tolerance	Retinal function, body weight	HSP70, NF-κB, insulin signaling
Muscle Function	Specific force, fibre diameter	Myofibrillar structure, fatigue resistance	Myosin:actin ratio, oxidative stress markers
Ischemia-Reperfusion	Flap survival, tensile strength	Microcirculation, collagen deposition	Erythrocyte deformability, inflammatory cytokines
Chemoprotection	Cell viability, apoptosis	Mitochondrial function, ROS production	PARP1, Nrf2, HO-1, HMGB1

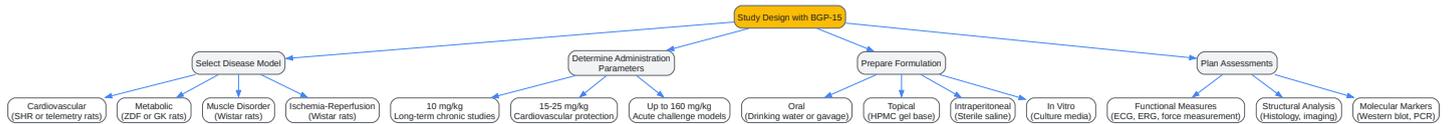
Key Recommendations for Researchers

- **Model-Specific Dosing:** Tailor administration route and duration to specific disease model requirements
- **Formulation Stability:** Prepare fresh solutions daily for oral administration to ensure potency
- **Comprehensive Assessment:** Combine functional, structural, and molecular endpoints for complete efficacy evaluation
- **Long-Term Studies:** Utilize 10 mg/kg for chronic models based on proven 52-week safety profile [7]
- **Mechanistic Studies:** Include analysis of known targets (PARP1, HSP70, mitochondrial function) to confirm engagement

These application notes provide a comprehensive framework for implementing **BGP-15** in preclinical research, with specific protocols validated across multiple disease models and research settings.

Visual Workflow and Experimental Planning

To help visualize the experimental planning process, the following flowchart outlines key decision points for designing **BGP-15** animal studies:



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